(E)-2-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)-1-ethenesulfonamide
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Description
(E)-2-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)-1-ethenesulfonamide is a useful research compound. Its molecular formula is C17H17NO5S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) synthesized and characterized zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives. These compounds, including variants of (E)-2-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)-1-ethenesulfonamide, exhibited properties useful for photodynamic therapy, an alternative therapy in cancer treatment. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them promising as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Agents : Motavallizadeh et al. (2014) synthesized several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. These compounds were investigated for their in vitro antiproliferative activity against various tumor cell lines. Among them, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed the highest antiproliferative activity. This highlights the potential of such compounds in developing new lead anticancer agents (Motavallizadeh et al., 2014).
Antimicrobial and Enzyme Inhibitor Activities : Alyar et al. (2018) focused on new Schiff bases derived from sulfamethoxazole and their metal complexes, investigating their antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. Their findings revealed significant antimicrobial and enzyme inhibition activities, indicating potential applications in relevant therapeutic areas (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Cancer Therapeutics and Molecular Docking Studies : A study by Putri et al. (2021) synthesized a compound similar to "this compound" and investigated its potential as an anti-breast cancer agent through molecular docking studies. The results indicated promising potential for development as an anti-breast cancer compound (Putri, Herfindo, Guntur, Frimayanti, & Zamri, 2021).
Sensor Development for Metal Ion Detection : Hussain et al. (2018) synthesized a series of compounds, including variants of the mentioned chemical, for the selective detection of gallium (Ga3+) ions. They developed a sensor probe based on these compounds, demonstrating their utility in environmental and biological sample analysis (Hussain, Asiri, Arshad, & Rahman, 2018).
Properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-21-15-4-2-3-14(9-15)11-18-24(19,20)8-7-13-5-6-16-17(10-13)23-12-22-16/h2-10,18H,11-12H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHANPOTKFFKB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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